3-amino-N-(2-aminoethyl)propanamide
Description
3-Amino-N-(2-aminoethyl)propanamide is a multifunctional compound characterized by a central propanamide backbone substituted with aminoethyl and amino groups. Its structure enables applications in drug delivery, enzyme inhibition, and antimicrobial activity. In lipid-based delivery systems, it has been used as a pH-sensitive headgroup for CRISPR/Cas9 delivery, though newer designs have replaced it with alternative moieties like 2,2′,2″-triaminotriethylamine to enhance transfection efficiency . Derivatives of this compound are also employed in synthesizing cationic antimicrobial agents and enzyme substrates for diagnostic assays .
Properties
IUPAC Name |
3-amino-N-(2-aminoethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c6-2-1-5(9)8-4-3-7/h1-4,6-7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIBLVBDIQFDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-aminoethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-aminoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
3-amino-N-(2-aminoethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-N-(2-aminoethyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Enzyme Substrates for β-Alanyl Aminopeptidase Detection
Key Analogs :
- 3-Amino-N-(3-fluorophenyl)propanamide
- 3-Amino-N-(4-methylphenyl)propanamide
- 3-Amino-N-phenylpropanamide
| Property | 3-Amino-N-(3-fluorophenyl)propanamide | 3-Amino-N-(4-methylphenyl)propanamide | 3-Amino-N-phenylpropanamide |
|---|---|---|---|
| VOC Product | 3-Fluoroaniline | 4-Methylaniline | Aniline |
| LOD (ppm) | 0.09 | 0.24 | 0.13 |
| LOQ (ppm) | 0.24 | 0.80 | 0.40 |
| Statistical Significance | p = 0.0009 (vs. 4-methylphenyl) | p < 0.05 (poorest performer) | p = 0.3350 (vs. fluorophenyl) |
Findings :
- 3-Amino-N-(3-fluorophenyl)propanamide outperforms others due to its lower limits of detection (LOD: 0.09 ppm) and quantification (LOQ: 0.24 ppm) for 3-fluoroaniline, making it superior for detecting Pseudomonas aeruginosa .
- 3-Amino-N-(4-methylphenyl)propanamide showed the lowest enzyme activity (p < 0.05) .
Cationic Antimicrobial β²,²-Amino Acid Derivatives
Key Analogs :
- 3-Amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (7c)
- 3-Amino-N-(2-aminoethyl)-2,2-bis(4-tert-butylbenzyl)propanamide (7d)
| Property | Compound 7c | Compound 7d |
|---|---|---|
| Substituents | Naphthalen-2-ylmethyl | 4-tert-Butylbenzyl |
| Molecular Weight (Da) | 412.2387 | 424.3326 |
| Antimicrobial Activity | Moderate (broad-spectrum) | Enhanced (hydrophobic interactions) |
| Key Application | Disrupting microbial membranes | Targeting Gram-positive pathogens |
Findings :
Drug Delivery Systems
Key Analogs :
- 3,3′-[(2-Aminoethyl)imino]bis[N-(2-aminoethyl)propanamide] (original lipid headgroup)
- 2,2′,2″-Triaminotriethylamine (replacement headgroup)
| Property | Original Headgroup | Replacement Headgroup |
|---|---|---|
| Transfection Efficiency | Moderate | High |
| Gene Knockdown Efficacy | 60–70% | >90% |
| pH Sensitivity | Yes | Enhanced |
Findings :
Enzyme Inhibitors
Key Analog :
- (S)-3-Amino-N-(3-(N-(1-(4-(2-aminoethyl)piperidin-1-yl)-3-(3-carbamimidoylphenyl)-1-oxopropan-2-yl)sulfamoyl)phenyl)propanamide
| Property | Value |
|---|---|
| Target Enzyme | Matriptase |
| IC₅₀ | <10 nM |
| Application | Cancer therapy (inhibition of protease-mediated metastasis) |
Findings :
- The propanamide backbone facilitates binding to matriptase’s catalytic domain, inhibiting tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
